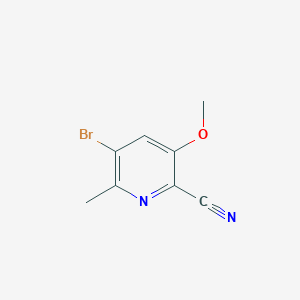

5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile is a brominated methoxypyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including regioselective substitution and nucleophilic reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern, was achieved through a sequence of reactions starting with methyl 2,6-dichloropyridine-3-carboxylate, followed by methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This suggests that the synthesis of this compound could also involve halogenation, nucleophilic substitution, and protective group strategies.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized by X-ray crystallography. For example, the crystal structures of two bromo-substituted Schiff bases were determined, showing trans configuration around the C=N double bond and stabilization through hydrogen bonds and weak π-π interactions . These findings indicate that this compound may also exhibit specific geometric configurations and intermolecular interactions that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions, including nucleophilic substitutions. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, for example, led to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition and internal nucleophilic substitution . This suggests that this compound could also participate in nucleophilic reactions, potentially leading to the formation of novel cyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by their substituents. Lanthanide complexes with 2-bromo-5-methoxybenzoic acid were studied for their crystal structures, thermodynamic properties, and luminescence behaviors . These complexes exhibited 1D chain and 3D supramolecular network formations due to hydrogen bond interactions and π-π stacking. Although the compound is not a lanthanide complex, the presence of bromo and methoxy groups could similarly affect its physical properties, such as solubility, melting point, and potential luminescent properties.

科学的研究の応用

Computational Analysis and Molecular Docking

A study by Arulaabaranam et al. (2021) employed computational calculations to examine the molecular structure and energy of 5-bromo-3-nitropyridine-2-carbonitrile derivatives, including density functional theory (DFT) and time-dependent DFT (TD-DFT) analyses. The research highlighted the molecule's electronic properties and interactions with target proteins, suggesting its potential in designing inhibitors for specific biological targets (Arulaabaranam et al., 2021).

Synthesis of Novel Compounds

Research on the synthesis of novel derivatives and their biological activities is extensive. For instance, Bogdanowicz et al. (2013) reported on the synthesis of new cyanopyridine derivatives and evaluated their antimicrobial activity, revealing some compounds with significant activity against various bacteria. This demonstrates the compound's utility as a precursor in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Material Science and Corrosion Inhibition

Yadav et al. (2016) explored pyranopyrazole derivatives for their corrosion inhibition properties on mild steel in HCl solution, employing electrochemical and DFT studies. Although the study does not directly involve 5-Bromo-3-methoxy-6-methylpyridine-2-carbonitrile, it signifies the importance of similar structured compounds in material science applications, particularly in corrosion inhibition (Yadav et al., 2016).

Drug Design and Synthesis

Hirokawa et al. (2000) described an efficient synthesis route for a closely related compound, showcasing the potential of such derivatives in medicinal chemistry, particularly as intermediates in synthesizing drugs targeting dopamine and serotonin receptors (Hirokawa et al., 2000).

Safety and Hazards

作用機序

Target of Action

The compound belongs to the class of organic compounds known as pyridines and derivatives. These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .

Biochemical Pathways

Pyridine derivatives can participate in various biochemical pathways depending on their specific functional groups. They can act as ligands for metal ions, participate in hydrogen bonding, and undergo various chemical reactions .

Result of Action

Pyridine derivatives can exhibit a wide range of biological activities depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Its chemical stability can also be affected by light and heat .

特性

IUPAC Name |

5-bromo-3-methoxy-6-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-5-6(9)3-8(12-2)7(4-10)11-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZQPVERXKZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C#N)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)